molecular formula C12H12O3 B14326265 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol CAS No. 105878-39-5

2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol

Katalognummer: B14326265
CAS-Nummer: 105878-39-5
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: FRMCYJSALQSOMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol is an organic compound characterized by the presence of a naphthalene ring attached to an ethane-1,1-diol moiety through an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol typically involves the reaction of naphthol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of naphthol attacks the ethylene oxide, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol can undergo various chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.

Major Products

    Oxidation: Formation of naphthalene-1,1-dione or naphthalene-1,1-dicarboxylic acid.

    Reduction: Formation of tetrahydronaphthalene derivatives.

    Substitution: Formation of esters or ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the diol moiety can form hydrogen bonds, enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar structure with an additional carbon in the alkyl chain.

    2-(Naphthalen-1-yl)ethane-1-thiol: Contains a thiol group instead of a diol.

    2-(Naphthalen-1-yl)acetonitrile: Contains a nitrile group instead of a diol.

Uniqueness

2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol is unique due to the presence of both a naphthalene ring and a diol moiety, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

105878-39-5

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-naphthalen-1-yloxyethane-1,1-diol

InChI

InChI=1S/C12H12O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2

InChI-Schlüssel

FRMCYJSALQSOMI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.